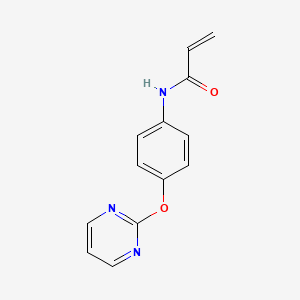
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Pyrimidin-2-yloxyphenyl)prop-2-enamide, commonly known as PYR, is a chemical compound that has been widely studied for its potential applications in scientific research. PYR is a small molecule that is structurally similar to other commonly used research compounds, such as tamoxifen and clomiphene. Its unique properties make it a promising candidate for use in a variety of research applications.
Mecanismo De Acción
The exact mechanism of action of PYR is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in cell growth, differentiation, and survival. PYR has been shown to inhibit the activity of the estrogen receptor, which is involved in the growth and proliferation of breast cancer cells. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
PYR has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular metabolism. In addition, PYR has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PYR has a number of advantages for use in laboratory experiments, including its small size, ease of synthesis, and potential for use in a variety of research areas. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are a number of potential future directions for research on PYR, including further studies of its mechanism of action, its potential applications in other research areas, and the development of more potent and selective analogs. In addition, there is potential for the development of PYR-based therapies for a variety of diseases, including cancer, neurological disorders, and cardiovascular disease.
Métodos De Síntesis
PYR can be synthesized using a variety of methods, including the reaction of 4-hydroxypyrimidine-2-carboxylic acid with propargyl bromide, followed by conversion to the amide using standard coupling reagents. Other methods include the reaction of 4-chloropyrimidine-2-carboxylic acid with propargylamine, followed by conversion to the amide using standard coupling reagents.
Aplicaciones Científicas De Investigación
PYR has been studied for its potential applications in a variety of research areas, including cancer research, neurological disorders, and cardiovascular disease. In cancer research, PYR has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In neurological disorders, PYR has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, PYR has been shown to have anti-inflammatory effects and to reduce the incidence of atherosclerosis in animal models.
Propiedades
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-2-12(17)16-10-4-6-11(7-5-10)18-13-14-8-3-9-15-13/h2-9H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJHREPMEUKXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)

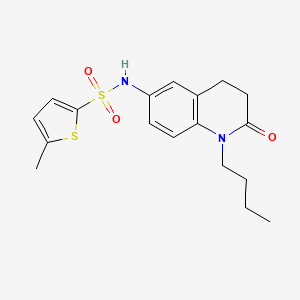
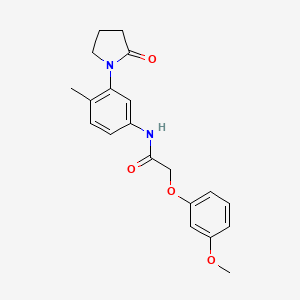
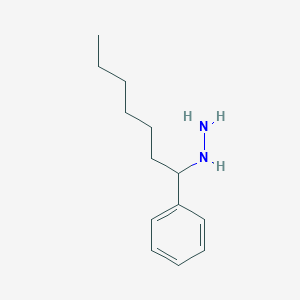
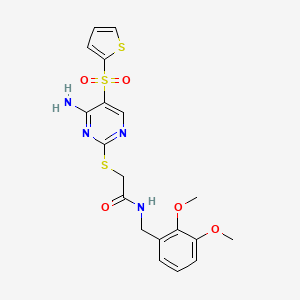
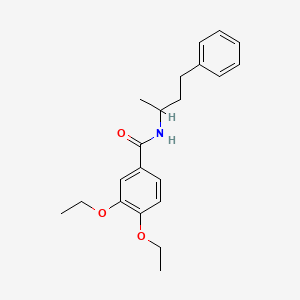
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
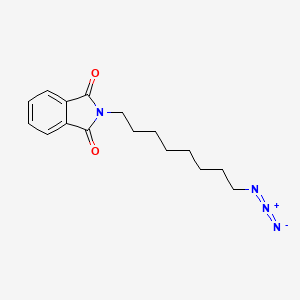
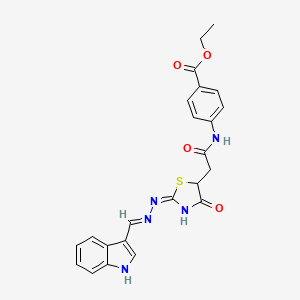
![2,4-Dimethyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2441177.png)
![2,4-dichloro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441179.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B2441180.png)